1-Ethynyl-2-azabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-2-azabicyclo[211]hexane is a unique bicyclic compound characterized by its rigid structure and the presence of an ethynyl group attached to a nitrogen-containing bicyclic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-azabicyclo[2.1.1]hexane can be synthesized through a formal cycloaddition reaction. One common method involves the cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions . This reaction leverages a polar-radical-polar relay strategy, which includes a fast acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines, followed by efficient debrominative radical formation to initiate the cycloaddition .
Industrial Production Methods: Industrial production of this compound typically involves batchwise synthesis, where the key step is the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This method allows for the production of the compound on a multigram scale.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols can replace the ethynyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted azabicyclohexanes.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of ligand-directed degraders (LDDs), which are compounds designed to degrade specific proteins.
Material Science: The rigid structure of the compound makes it useful in the design of new materials with specific mechanical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-ethynyl-2-azabicyclo[2.1.1]hexane involves its role as an electrophile in various chemical reactions. The ethynyl group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and conformational stability. This makes the compound a valuable intermediate in the synthesis of bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[2.1.1]hexane: Lacks the ethynyl group but shares the bicyclic structure.
2-Azabicyclo[2.1.1]hexane: Similar bicyclic structure with different substitution patterns.
Uniqueness: 1-Ethynyl-2-azabicyclo[2.1.1]hexane is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for further functionalization. This makes it more versatile compared to its analogs in synthetic applications .
Eigenschaften
Molekularformel |
C7H9N |
---|---|
Molekulargewicht |
107.15 g/mol |
IUPAC-Name |
1-ethynyl-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C7H9N/c1-2-7-3-6(4-7)5-8-7/h1,6,8H,3-5H2 |
InChI-Schlüssel |
QSCXMKYBNRKEQR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC12CC(C1)CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.